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Compound of Interest

Compound Name: 8-Heptadecene, 9-octyl-

Cat. No.: B15478688

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
branched alkene, 8-Heptadecene, 9-octyl- (CAS No. 24306-18-1; PubChem CID: 292287).[1]
The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared
spectroscopy profiles, including experimental protocols and data interpretation. This information
is crucial for the identification, characterization, and quality control of this compound in
research and development settings.

Core Spectroscopic Data

The quantitative spectroscopic data for 8-Heptadecene, 9-octyl- are summarized below.
These data are essential for the unambiguous identification and structural elucidation of the

molecule.

Mass Spectrometry (MS) Data

The gas chromatography-mass spectrometry (GC-MS) analysis of 8-Heptadecene, 9-octyl-
reveals a detailed fragmentation pattern characteristic of a long-chain branched hydrocarbon.
The key mass spectral data are presented in Table 1.

Table 1: Key Mass Spectrometry Data for 8-Heptadecene, 9-octyl-
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Property Value Source

Molecular Formula C25H50 PubChem[1]
Molecular Weight 350.7 g/mol PubChem[1]
NIST Number 15908 PubChem[1]
Total Peaks 177 PubChem[1]

Further detailed peak information would be populated here if publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (:3C NMR) spectroscopy provides insight into the
carbon skeleton of the molecule. The available data from SpectraBase is summarized in Table
2.

Table 2: 3C NMR Spectral Data for 8-Heptadecene, 9-octyl-

Data Type Availability Source

13C NMR Spectra Available SpectraBase (via PubChem)[1]

Specific chemical shifts (ppm) would be listed here if the peak list were publicly accessible.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule. The vapor
phase IR spectrum for 8-Heptadecene, 9-octyl- has been recorded and is available through
SpectraBase.

Table 3: Infrared Spectroscopy Data for 8-Heptadecene, 9-octyl-

Data Type Availability Source

Vapor Phase IR Spectra Available SpectraBase (via PubChem)[1]
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Characteristic absorption bands (cm~1) would be detailed here if the spectral data were publicly
available.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the
spectroscopic data presented above. These protocols are based on standard techniques for
the analysis of long-chain, non-polar hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic
compounds. For a high molecular weight hydrocarbon like 8-Heptadecene, 9-octyl-, a high-
temperature GC method is typically employed.

Sample Preparation: The sample is typically dissolved in a volatile organic solvent, such as
hexane or dichloromethane, to an appropriate concentration (e.g., 1 mg/mL).

Instrumentation:

e Gas Chromatograph: Equipped with a capillary column suitable for high-temperature
analysis (e.g., a 30m x 0.25mm ID, 0.25um film thickness 5% phenyl methylpolysiloxane
column).

« Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split
mode for more concentrated samples.

o Oven Temperature Program: A temperature ramp is used to ensure good separation of
components. A typical program might start at a low temperature (e.g., 60°C), hold for a few
minutes, and then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of around
300-320°C.

e Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

e lonization: Electron lonization (El) at 70 eV is standard for creating reproducible
fragmentation patterns.
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e Mass Range: A scan range of m/z 50-600 is generally sufficient to capture the molecular ion
and significant fragments.

Data Analysis: The resulting chromatogram separates the components of the sample, and the
mass spectrum of the peak corresponding to 8-Heptadecene, 9-octyl- is then compared to
spectral libraries (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy is used to determine the number and type of carbon atoms in a
molecule.

Sample Preparation: A few milligrams of the purified sample are dissolved in a deuterated
solvent (e.g., chloroform-d, CDCls). Tetramethylsilane (TMS) is often added as an internal
standard for chemical shift referencing (0O ppm).

Instrumentation:

 NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to
obtain a proton-decoupled 3C NMR spectrum.

e Probe: A standard broadband probe is suitable for this analysis.

e Acquisition Parameters: Key parameters include the number of scans (which may be high
due to the low natural abundance of 13C), a relaxation delay (d1) of 1-2 seconds, and a
spectral width appropriate for carbon nuclei (e.g., 0-220 ppm).[2]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final spectrum. The chemical shifts of the
peaks are then reported relative to TMS.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a
common and convenient method for analyzing liquid samples.

Sample Preparation: For a liquid sample like 8-Heptadecene, 9-octyl-, a single drop is placed
directly onto the ATR crystal.[3][4]
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Instrumentation:

e FTIR Spectrometer: A standard benchtop FTIR spectrometer equipped with an ATR
accessory (e.g., with a diamond or zinc selenide crystal).

o Measurement Parameters: A background spectrum of the clean, empty ATR crystal is first
collected. The sample is then applied, and the sample spectrum is recorded. Typically, 16 to
32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400

cm™i,

Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function
of wavenumber (cm~1). The positions and intensities of the absorption bands are correlated
with specific molecular vibrations, allowing for the identification of functional groups. For 8-
Heptadecene, 9-octyl-, characteristic peaks for C-H stretching and bending, and C=C
stretching would be expected.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
organic compound such as 8-Heptadecene, 9-octyl-.
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Caption: Workflow for the spectroscopic analysis of 8-Heptadecene, 9-octyl-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 8-Heptadecene, 9-octyl-: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15478688#8-heptadecene-9-octyl-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/8-Heptadecene_-9-octyl
https://chem.uiowa.edu/sites/chem.uiowa.edu/files/2024-03/AV400-13C.pdf
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/product/b15478688#8-heptadecene-9-octyl-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b15478688#8-heptadecene-9-octyl-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b15478688#8-heptadecene-9-octyl-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b15478688#8-heptadecene-9-octyl-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15478688?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15478688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

